molecular formula C18H18Cl2O3 B8671043 2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one

2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one

Cat. No.: B8671043
M. Wt: 353.2 g/mol
InChI Key: IMDBDTAXIPHGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is a chemical compound that belongs to the class of ketals Ketals are a type of acetal derived from ketones This compound is characterized by the presence of two 2-chloroethyl groups attached to the central benzil structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzil-di-(2-chloroethyl)ketal typically involves the reaction of benzil with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 2-chloroethanol to form the final ketal product. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of benzil-di-(2-chloroethyl)ketal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketal back to the original benzil or other reduced forms.

    Substitution: The 2-chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzil or benzilic acid.

    Reduction: Benzoin or hydrobenzoin.

    Substitution: Various substituted benzil derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzil-di-(2-chloroethyl)ketal involves its reactivity with various nucleophiles and electrophiles. The compound can form reactive intermediates, such as carbocations, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Benzil dimethyl ketal
  • Benzil diethyl ketal
  • Benzil dipropyl ketal

Uniqueness

2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is unique due to the presence of the 2-chloroethyl groups, which impart distinct reactivity and properties compared to other benzil ketals. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C18H18Cl2O3

Molecular Weight

353.2 g/mol

IUPAC Name

2,2-bis(2-chloroethoxy)-1,2-diphenylethanone

InChI

InChI=1S/C18H18Cl2O3/c19-11-13-22-18(23-14-12-20,16-9-5-2-6-10-16)17(21)15-7-3-1-4-8-15/h1-10H,11-14H2

InChI Key

IMDBDTAXIPHGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(OCCCl)OCCCl

Origin of Product

United States

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